8-Ethylisoquinoline

説明

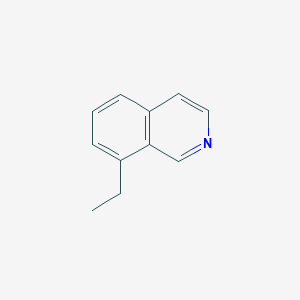

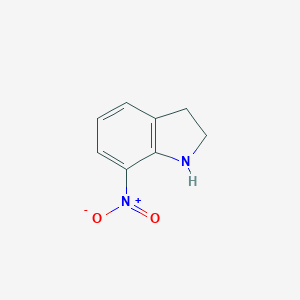

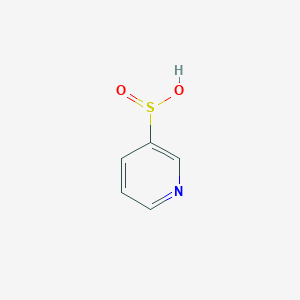

8-Ethylisoquinoline is a chemical compound that is a derivative of isoquinoline . Isoquinolines are aromatic polycyclic compounds that consist of a benzene ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of isoquinoline derivatives has attracted considerable attention due to their wide range of biological activities . Traditional methods of synthesis involve the use of phthalimide as the raw material and proceed via rearrangement under strong alkaline conditions leading to isoquinoline derivatives . Therefore, new efficient processes for isoquinoline and its derivatives characterized by easier operation, milder conditions and higher yields have been developed .Molecular Structure Analysis

Isoquinoline alkaloids, which are found in the plant kingdom, are potential antioxidants . A quantum calculated procedure utilizing the density functional theory (DFT)-B3LYP method coupled with basis set 6–311++G (d,p) was used to investigate free-radical quenching activity of alkaloidal quinoline .Chemical Reactions Analysis

Isoquinolines constitute an important class of natural alkaloids that demonstrate a wide range of biological activities . The solvent-assisted co-grinding method is used to form the cocrystal of 8-hydroxy quinoline-5-sulfonic acid (HQS) and 5-chloro-8-hydroxyquinoline (CHQ) to determine spectroscopic and electronic properties .Physical And Chemical Properties Analysis

The physical and chemical properties of nanomaterials change compared to their larger-dimension counterparts . For instance, having fewer direct neighbor atoms for the atoms situated at the surface results in lowering the binding energy per atom for nanomaterials .科学的研究の応用

Medicinal Applications:

- 8HQ derivatives have potential in treating neurodegenerative diseases, cancer, and other conditions through metal ion chelation and diverse bioactivities (Prachayasittikul et al., 2013).

- Novel 8-hydroxyquinoline derivatives exhibit potential as potent drug candidates against various diseases including cancer, HIV, and neurodegenerative disorders (Gupta et al., 2021).

- A specific 8-hydroxyquinoline derivative demonstrated anti-anxiety and anti-depressant effects (Lakhrissi et al., 2020).

Chemical and Material Science:

- 8HQ-based drugs enhance the peroxidase-like activity of Co2+, aiding in colorimetric detection and drug resistance management (Xu et al., 2021).

- The compound's revival in synthetic coordination chemistry led to new supramolecular sensors, emitting devices, and self-assembled aggregates (Albrecht et al., 2008).

- 8HQ and its derivatives are potential candidates for OLEDs, chemosensors, medicinal drugs, and insecticidal agents (Al-Busafi et al., 2014).

Antibacterial and Antimicrobial Applications:

- Novel 8-hydroxyquinoline derivatives demonstrated superior antibacterial activity compared to Penicillin G, suggesting their potential as alternative antimicrobial agents (Rbaa et al., 2019).

Applications in Nuclear Medicine:

- 8HQ has been utilized in nuclear medicine, with advancements indicating its potential for developing bifunctional chelators for imaging and therapy (Southcott & Orvig, 2021).

Other Applications:

- 8HQ-treated cotton fabrics show promising antibacterial properties, making them suitable for medical textiles (Buyukakinci & Tezcan, 2018).

将来の方向性

特性

IUPAC Name |

8-ethylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-9-4-3-5-10-6-7-12-8-11(9)10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTHRAKQUJXIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Ethylisoquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4R,6aS)-rel-(9CI)](/img/structure/B34733.png)